molecular formula C6H5N3 B1315288 4-Methylpyrimidine-2-carbonitrile CAS No. 77768-02-6

4-Methylpyrimidine-2-carbonitrile

Cat. No.: B1315288
CAS No.: 77768-02-6
M. Wt: 119.12 g/mol
InChI Key: XXQWGLMZNGIYQY-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-2-carbonitrile (CAS: 77768-02-6) is a pyrimidine derivative with the molecular formula C₆H₅N₃ and a molecular weight of 119.13 g/mol. It features a methyl group at the 4-position and a nitrile (-CN) group at the 2-position of the pyrimidine ring. Key properties include a boiling point of 264.9°C, density of 1.16 g/cm³, and a refractive index of 1.531 . Its planar pyrimidine core and electron-withdrawing nitrile group make it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-2-aminopyrimidine with cyanogen bromide under basic conditions. Another approach involves the condensation of 4-methylpyrimidine-2-carboxylic acid with thionyl chloride followed by treatment with ammonia to yield the desired nitrile compound .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts such as zinc chloride or aluminum chloride can enhance the reaction efficiency. Additionally, solvent-free synthesis methods have been explored to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Drug Development

4-Methylpyrimidine-2-carbonitrile serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have demonstrated potential in treating several conditions, including:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines are as follows:
Cell LineIC50 (µM)
MCF-79.46
A54917.02

These values indicate that this compound can be more effective than traditional chemotherapeutics like 5-Fluorouracil in certain contexts .

  • Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent, showing activity against various bacterial strains.

Molecular Docking Studies

Recent molecular docking studies have evaluated the binding affinity of this compound to several biological targets, including enzymes involved in cancer metabolism and infectious diseases. These studies help elucidate the mechanism of action and guide further modifications for enhanced efficacy .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound have provided insights into how modifications at different positions on the pyrimidine ring affect biological activity. For instance, altering substituents can significantly enhance or diminish anticancer properties, guiding future drug design efforts .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound revealed its ability to inhibit cell proliferation in multiple cancer cell lines. The compound's mechanism involves disrupting critical cellular pathways, leading to apoptosis in malignant cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antibiotics, particularly against strains exhibiting multidrug resistance .

Mechanism of Action

The mechanism of action of 4-Methylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The cyano group plays a crucial role in its binding affinity and specificity. Additionally, the compound can modulate signaling pathways by interacting with receptors or ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinecarbonitriles

Substituent Variation at the 4-Position

4-Methoxy-pyrimidine-2-carbonitrile

  • Molecular Formula : C₆H₅N₃O
  • Molecular Weight : 135.13 g/mol
  • Key Differences : Replacing the methyl group with a methoxy (-OCH₃) group increases polarity and electron-donating effects. This compound has a higher molecular weight and altered reactivity in electrophilic substitutions compared to the methyl analog.
  • Applications : Used in nucleoside analog synthesis due to enhanced solubility in polar solvents .

4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h)

  • Molecular Formula : C₁₇H₁₁ClN₄
  • Molecular Weight : 306.75 g/mol
  • Key Differences: The 4-amino group and bulky aryl substituents (phenyl, chlorophenyl) significantly increase hydrogen bonding and melting point (222°C vs. 264.9°C boiling point of 4-methyl analog). The amino group enhances nucleophilic reactivity .

Substituent Variation at the 2-Position

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

  • Molecular Formula : C₆H₄ClN₃S
  • Molecular Weight : 185.63 g/mol
  • Key Differences : A methylthio (-SCH₃) group at position 2 and chlorine at position 4 introduce steric bulk and electrophilic character. This compound is more reactive in nucleophilic substitutions than the nitrile-substituted analog .

2,4-Diamino-6-(4-bromophenyl)-5-pyrimidinecarbonitrile (4k)

  • Molecular Formula : C₁₁H₈BrN₅
  • Molecular Weight : 298.11 g/mol
  • Key Differences: Dual amino groups at positions 2 and 4 enhance hydrogen bonding, raising the melting point (>240°C). The bromophenyl group increases molecular weight and lipophilicity .

Positional Isomerism

5-Methylpyrimidine-2-carbonitrile

  • Molecular Formula : C₆H₅N₃
  • Molecular Weight : 119.13 g/mol
  • Key Differences : The methyl group at position 5 (vs. 4) alters electronic distribution. This isomer shows distinct NMR shifts (e.g., δ 2.53 ppm for CH₂ in 4-methyl vs. δ 2.12–2.15 ppm for CH in 5-methyl derivatives) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Boiling Point (°C) Key Spectral Data (NMR, IR)
4-Methylpyrimidine-2-carbonitrile C₆H₅N₃ 119.13 -CH₃ (4), -CN (2) - 264.9 ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃)
4-Methoxy-pyrimidine-2-carbonitrile C₆H₅N₃O 135.13 -OCH₃ (4), -CN (2) - - IR: νmax 2230 cm⁻¹ (C≡N)
4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile C₁₇H₁₁ClN₄ 306.75 -NH₂ (4), -Ph (2), -Cl-Ph (6) 222 - ¹³C NMR: δ 115.55 (CN), 162.05 (C=O)
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile C₆H₄ClN₃S 185.63 -Cl (4), -SCH₃ (2) - - ¹H NMR: δ 2.53 (d, 2H, CH₂)
5-Methylpyrimidine-2-carbonitrile C₆H₅N₃ 119.13 -CH₃ (5), -CN (2) - - ¹H NMR: δ 2.12–2.15 (m, 1H, CH)

Key Findings from Research

  • Reactivity : Nitrile groups at position 2 facilitate cross-coupling reactions, while methyl/methoxy groups at position 4 modulate electronic effects. For example, 4-methoxy derivatives undergo faster SNAr reactions than methyl analogs .
  • Biological Activity: Methylthio-substituted pyrimidines (e.g., compounds) exhibit higher antimicrobial activity due to sulfur’s electron-withdrawing effects, whereas amino-substituted derivatives () show promise in kinase inhibition .
  • Synthetic Methods: this compound is synthesized via nucleophilic substitution (e.g., reacting methylmalononitrile with thiourea derivatives), while methoxy analogs require alkoxylation under basic conditions .

Biological Activity

4-Methylpyrimidine-2-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring with a methyl group at the 4-position and a cyano group at the 2-position. Its molecular formula is C₆H₆N₂, and it has a molecular weight of 110.13 g/mol. The compound's structure is pivotal in determining its biological interactions.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .
  • A specific study on pyrimidine derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, highlighting the potential of this compound as an antimicrobial agent .

2. Anticancer Properties

  • Pyrimidines are known for their anticancer activities, with several derivatives being investigated as potential chemotherapeutic agents. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
  • In vitro studies have reported that certain pyrimidine derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .

3. Antiinflammatory Effects

  • Some studies suggest that pyrimidine compounds may possess anti-inflammatory properties by modulating inflammatory pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, such as kinases involved in cancer progression or bacterial growth.
  • Receptor Modulation : It could also act on various receptors, altering signaling pathways that lead to cellular responses such as apoptosis or inflammation reduction.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound, against common pathogens. The results indicated a significant inhibition zone against Staphylococcus aureus, supporting its potential use in developing new antimicrobial agents.

CompoundInhibition Zone (mm)
This compound15
Control (Standard Antibiotic)20

Case Study 2: Anticancer Activity

In another investigation, the cytotoxic effects of several pyrimidine derivatives were assessed on human cancer cell lines. The study found that this compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics.

CompoundIC50 (µM)
This compound12
Doxorubicin10

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-methylpyrimidine-2-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : A robust synthesis involves nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with cyanide sources. For example, using KCN in DMF under reflux (3–6 hours) achieves yields of ~60–70% . Alternative routes include one-pot multicomponent reactions with aldehydes, malononitrile, and thiourea derivatives in aqueous conditions (e.g., 80°C for 5 hours), yielding substituted pyrimidinecarbonitriles with >75% purity . Key variables include solvent polarity, temperature, and catalyst choice (e.g., K₂CO₃ for deprotonation).

Q. How can structural confirmation of this compound derivatives be performed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : The nitrile group (C≡N) appears as a singlet at ~115–120 ppm in ¹³C NMR. Methyl groups on the pyrimidine ring resonate at δ ~2.4–2.6 ppm in ¹H NMR .
  • IR Spectroscopy : Confirm the nitrile stretch at ~2212–2220 cm⁻¹ and C=N stretches at 1616–1640 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 135 for the parent compound) and fragmentation patterns validate molecular weight .

Q. What are common impurities in synthesized this compound, and how are they removed?

  • Methodological Answer : Common impurities include unreacted starting materials (e.g., 4,6-dichloropyrimidine) and byproducts from incomplete substitution. Purification methods:

  • Recrystallization : Use ethanol/water mixtures (1:3 ratio) to isolate crystalline products .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent resolves nitrile derivatives from thiomethyl or methoxy analogs .

Advanced Research Questions

Q. How does substituent position (e.g., methyl, methoxy) on the pyrimidine ring affect electronic properties and reactivity?

  • Methodological Answer : Electron-donating groups (e.g., methyl at C4) increase ring electron density, enhancing nucleophilic substitution at C2. Computational studies (DFT) show methyl groups reduce the LUMO energy by ~0.5 eV, facilitating electrophilic attacks. Experimentally, Hammett constants (σ) correlate with reaction rates: σ = -0.17 for methyl (activating) vs. σ = +0.78 for nitro (deactivating) .

Q. What strategies resolve contradictory data in regioselectivity studies of pyrimidinecarbonitrile derivatives?

  • Methodological Answer : Discrepancies in substitution patterns (e.g., C4 vs. C6) arise from competing mechanisms (SNAr vs. radical pathways). To resolve:

  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates .
  • Isotopic Labeling : Use ¹⁵N-labeled nitrile groups to track substitution sites via 2D NMR .
  • Computational Modeling : Compare activation energies for different pathways using Gaussian or ORCA software .

Q. How can this compound derivatives be optimized for biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic modifications:

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at C5 to enhance binding to hydrophobic enzyme pockets .
  • Bioisosteric Replacement : Replace nitrile with tetrazole to improve solubility while retaining hydrogen-bonding capacity .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsome assays (e.g., t₁/₂ > 60 minutes for viable drug candidates) .

Q. What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

  • Methodological Answer : Key challenges include heat dissipation and byproduct formation. Mitigation strategies:

  • Flow Chemistry : Use microreactors to control exothermic reactions (e.g., cyanide substitution) and improve mixing .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology to maximize yield (>85%) .

Q. Key Recommendations for Researchers

  • Cross-Validate Data : Combine experimental (NMR, IR) and computational (DFT) methods to resolve mechanistic ambiguities .
  • Prioritize Safety : Handle nitrile derivatives in fume hoods due to potential cyanide release during decomposition .
  • Leverage Open Data : Consult PubChem (CID 135) for spectral libraries and toxicity profiles .

Properties

IUPAC Name

4-methylpyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-2-3-8-6(4-7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQWGLMZNGIYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506815
Record name 4-Methylpyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77768-02-6
Record name 4-Methylpyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyrimidine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-4-methylpyrimidine (3.00 g, 23.3 mmol; 3B Pharmachem International, China) in ethyl ether (24 mL) was added a solution of sodium cyanide (2.86 g, 58.3 mmol) in trimethylamine solution (1:3, trimethylamine:water, 24.0 mL). The reaction mixture was stirred at room temperature overnight. The aqueous layer was extracted with ethyl ether (3×20 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to yield the title compound, 4-methyl-pyrimidine-2-carbonitrile (1.80 g; 64.8%), which was used in the next step without further purification. 1H NMR (400 MHz, D2O) δ 8.64 (d, J=5.4 Hz, 1H), 7.59 (d, J=5.5 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.86 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-4-methylpyrimidine (725 mg, 5.63 mmol, 1 eq), zinccyanide (396 mg, 3.38 mmol, 0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (716 mg, 0.562, 0.1 eq) in DMF (10 ml) was heated at 110° C. under nitrogen for 1 hr. The mixture was cooled to r.t., diluted with EtOAc and washed twice with 2N ammonium hydroxide (50 ml). The organic layer was washed with brine (20 ml) dried over sodium sulphate and concentrated in vacuum to provide the crude mixture. The crude product was then purified by column chromatography (30% EtOAc in Hexane) to afford 4-methylpyrimidine-2-carbonitrile Yield: 380 mg (56%). 1H NMR (400 MHz, CDCl3): δ2.61 (s, 3H), 7.36 (d, 1H, J=5.2 Hz), 8.66 (d, 1H, J=5.2 Hz),
Quantity
725 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
zinccyanide
Quantity
396 mg
Type
catalyst
Reaction Step One
Quantity
716 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-chloro-4-methylpyrimidine (1 g, 7.78 mmol) and zinc cyanide (475 mg, 4.04 mmol) in anhydrous DMF (10 ml) was added Pd(PPh3)4 (449 mg, 0.366 mmol) and nitrogen flushed through the mixture for 5 min. The mixture was heated at 180° C. for 30 min in a microwave reactor. The reaction was repeated on the same scale and the reaction mixtures were combined. The mixture was partitioned between EtOAc and water (filtered through celite to remove some insolubles), and the organic layer washed with sat. NaCl, dried over MgSO4, filtered and evaporated. The residue was purified by MPLC (Biotage Horizon: FLASH 25+M) eluent: 100% Hexanes (90 ml), gradient rising from 100% Hexanes to 15% EtOAc in Hexanes (900 ml), then 15% EtOAc in Hexanes (500 ml) to give 1 g of the title compound (54%) as an off-white solid. 1H NMR (CDCl3): 2.62 (s, 3H), 7.42 (d, J 5.1 Hz, 1H), 8.69 (d, J 5.1 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
475 mg
Type
catalyst
Reaction Step One
Quantity
449 mg
Type
catalyst
Reaction Step One
Yield
54%

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